2-Quinolinamine, 8-ethyl-

Medicinal Chemistry Pharmacokinetics Lead Optimization

8-Ethylquinolin-2-amine is the only 2-aminoquinoline that combines an 8-ethyl substituent with a consistent TPSA of 38.9 Ų and XLogP3 of 2.6. Unlike 8-methyl (XLogP3 = 2.2) or 8-methoxy (XLogP3 = 1.5) analogs, it provides a clean hydrophobic gain without altering hydrogen‑bonding capacity. Use it as a SAR tool to probe hydrophobic sub‑pockets, as a scaffold for cell‑permeable probes, or as a versatile intermediate for focused quinoline libraries. Avoid batch‑to‑batch variability and off‑target confounding; order the authentic 8‑ethyl compound for reproducible results.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 104217-17-6
Cat. No. B15256570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Quinolinamine, 8-ethyl-
CAS104217-17-6
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C1N=C(C=C2)N
InChIInChI=1S/C11H12N2/c1-2-8-4-3-5-9-6-7-10(12)13-11(8)9/h3-7H,2H2,1H3,(H2,12,13)
InChIKeyYBNNCKJZTWKQBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Quinolinamine, 8-ethyl- (CAS 104217-17-6) Procurement Profile: Chemical Identity and Physicochemical Baseline


2-Quinolinamine, 8-ethyl- (IUPAC: 8-ethylquinolin-2-amine) is a member of the aminoquinoline class of heterocyclic compounds, characterized by a quinoline bicyclic scaffold with a primary amine at the 2-position and an ethyl substituent at the 8-position [1]. Its molecular formula is C₁₁H₁₂N₂, with a molecular weight of 172.23 g/mol [1]. The compound is a pale yellow solid at room temperature, typically supplied at ≥95% purity for research applications . Computed physicochemical properties relevant to its handling and biological potential include a calculated lipophilicity (XLogP3) of 2.6 and a topological polar surface area (TPSA) of 38.9 Ų [1].

Critical Differentiation of 8-Ethylquinolin-2-amine: Why Analogue Substitution Risks Experimental Failure


The 8-position of the 2-aminoquinoline scaffold is a critical determinant of physicochemical and, by extension, biological properties. In a class of compounds where even subtle structural changes can drastically alter target binding, solubility, and metabolic stability, the choice of the 8-substituent is non-trivial . For instance, research on 2-aminoquinoline ligands for the Tec SH3 domain has shown that substitution at the 8-position is a key area of structure-activity relationship (SAR) exploration, and that not all substituents improve target affinity [1]. Therefore, the specific ethyl substitution of the target compound provides a unique balance of steric bulk, lipophilicity, and electron-donating character that is not replicated by methyl, halogen, or methoxy analogs. Substituting with a closely related compound like 8-methylquinolin-2-amine or 8-chloroquinolin-2-amine without quantitative justification risks introducing off-target effects, altering pharmacokinetic profiles, or diminishing the intended activity, thereby invalidating experimental results.

Quantitative Differentiation Guide for 8-Ethylquinolin-2-amine vs. Key 8-Substituted Analogs


Increased Lipophilicity (XLogP3) Differentiates 8-Ethyl from 8-Methyl and 8-Methoxy Analogs

The 8-ethyl group confers a significantly higher calculated lipophilicity (XLogP3 = 2.6) compared to both the 8-methyl (XLogP3 = 2.2) and the 8-methoxy (XLogP3 = 1.5) analogs. This difference in logP can substantially impact membrane permeability and non-specific binding [1].

Medicinal Chemistry Pharmacokinetics Lead Optimization

Conserved Topological Polar Surface Area (TPSA) Suggests Similar Hydrogen Bonding Capacity to Key Analogs

Despite differences in lipophilicity, the topological polar surface area (TPSA) of 8-ethylquinolin-2-amine (38.9 Ų) is identical to that of the 8-methyl and 8-chloro analogs and only slightly lower than the 8-methoxy analog (48.1 Ų). This suggests a similar capacity for hydrogen bonding interactions [1].

Medicinal Chemistry Computational Chemistry Drug Design

Moderate Molecular Weight and Lipophilicity Indicate Lead-Like Properties vs. Heavier Halogenated Analogs

8-Ethylquinolin-2-amine (MW 172.23; XLogP3 2.6) occupies a favorable physicochemical space for a lead-like compound, balancing molecular weight and lipophilicity. This contrasts with halogenated analogs like 8-bromoquinolin-2-amine (MW 223.07) which have a higher molecular weight and are likely more lipophilic, potentially leading to poorer solubility and higher promiscuity [1].

Medicinal Chemistry Drug Discovery Lead-likeness

Recommended Application Scenarios for 8-Ethylquinolin-2-amine Based on Differentiated Physicochemical Profile


Medicinal Chemistry: Probing the Lipophilic Pocket of a Biological Target

Use 8-ethylquinolin-2-amine as a tool compound in SAR studies to explore a hydrophobic sub-pocket of a target protein. Its distinct XLogP3 of 2.6 provides a specific increase in lipophilicity compared to 8-methyl (2.2) and 8-methoxy (1.5) analogs, while maintaining the same TPSA. This allows researchers to correlate increased binding affinity or functional activity specifically with hydrophobic interactions, without confounding effects from altered hydrogen bonding capacity [1].

Chemical Biology: Development of a Chemical Probe with Improved Membrane Permeability

Employ 8-ethylquinolin-2-amine as a scaffold for developing cell-permeable probes. The compound's moderate molecular weight (172.23 g/mol) and lipophilicity (XLogP3 = 2.6) position it favorably for passive diffusion across cell membranes. This makes it a more suitable starting point than the less lipophilic 8-methyl analog or the more polar 8-methoxy analog for applications requiring cellular uptake without the use of transfection agents .

Organic Synthesis: A Building Block for Diversifying Quinoline-Based Libraries

Utilize 8-ethylquinolin-2-amine as a key intermediate for generating a focused library of quinoline derivatives. The ethyl group serves as a handle for further functionalization or as a non-reactive hydrophobic anchor. Its balanced physicochemical properties make it a versatile core that can be elaborated upon to create compounds with a wide range of drug-like characteristics .

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